4-Nitrosophenylhydrazine

Description

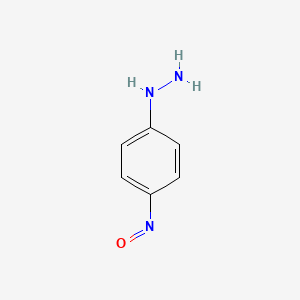

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-nitrosophenyl)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c7-8-5-1-3-6(9-10)4-2-5/h1-4,8H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJWOKPNZBJOGLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NN)N=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80195802 | |

| Record name | 4-Nitrosophenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43230-06-4 | |

| Record name | (4-Nitrosophenyl)hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43230-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrosophenylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043230064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrosophenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrosophenylhydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.034 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITROSOPHENYLHYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQY946EP4R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of 4 Nitrosophenylhydrazine

Established Synthetic Pathways for 4-Nitrosophenylhydrazine

The traditional syntheses of this compound primarily involve direct nitrosation reactions or the chemical modification of appropriately substituted phenylhydrazine (B124118) precursors.

Direct Synthetic Routes

The most common direct route to this compound involves the nitrosation of phenylhydrazine. This electrophilic aromatic substitution reaction typically employs a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a mineral acid), to introduce the nitroso group at the para-position of the phenyl ring. The reaction is generally carried out at low temperatures to control the reactivity of the nitrosating agent and minimize potential side reactions.

A standard laboratory preparation involves dissolving phenylhydrazine in a suitable acidic medium, followed by the slow addition of an aqueous solution of sodium nitrite. The acidic environment is crucial for the formation of the active nitrosating species. The reaction progress can often be monitored by a color change, and the product can be isolated by filtration after precipitation.

| Reactant | Reagent | Conditions | Product |

| Phenylhydrazine | Sodium Nitrite, Hydrochloric Acid | 0-5 °C | This compound |

Preparative Strategies via Phenylhydrazine Derivatives

An alternative established pathway to this compound involves the use of a pre-functionalized phenylhydrazine derivative. A common strategy is the reduction of 4-nitrophenylhydrazine. The nitro group at the para-position can be selectively reduced to a nitroso group under controlled conditions using specific reducing agents. However, this method requires careful control to prevent over-reduction to the corresponding 4-aminophenylhydrazine.

Another approach starts from 4-aminophenylhydrazine, which can be diazotized and subsequently converted to the 4-nitroso derivative. This multi-step sequence, however, is less common due to the availability of more direct methods.

Innovative Synthetic Approaches to this compound

Recent research has focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of this compound, including the use of catalytic systems and green chemistry principles.

Catalytic and Organocatalytic Syntheses

Catalytic approaches to the synthesis of this compound are being explored to enhance reaction rates and selectivity. While specific catalytic systems for the direct nitrosation of phenylhydrazine to its 4-nitroso derivative are not extensively reported in the literature, related research on the catalytic synthesis of other nitrosoaromatic compounds suggests potential avenues. For instance, metal-catalyzed oxidation of anilines or the use of catalysts to activate nitrosating agents could be adapted for this transformation. mdpi.com

Organocatalysis also presents a promising strategy. Small organic molecules can be employed to catalyze the nitrosation reaction under mild conditions, potentially avoiding the use of harsh mineral acids. Research in the broader field of organocatalytic C-N bond formation may lead to the development of specific catalysts for the synthesis of this compound.

Environmentally Benign Synthetic Methodologies

In line with the principles of green chemistry, efforts are being made to develop more sustainable synthetic routes to this compound. This includes the use of less hazardous reagents and solvents, as well as the development of solvent-free reaction conditions.

One approach involves the use of solid-supported reagents or catalysts, which can be easily separated from the reaction mixture and potentially recycled. For example, inorganic nitrates adsorbed on silica (B1680970) gel have been used for the nitration of aromatic compounds, and similar systems could be explored for nitrosation. researchgate.net Another green approach is the use of alternative energy sources, such as microwave irradiation or ultrasound, to accelerate the reaction and potentially reduce the need for harsh conditions. Photochemical methods, which utilize light to initiate the desired transformation, also offer a green alternative to traditional synthesis. acs.org

| Approach | Key Features | Potential Application to this compound Synthesis |

| Solid-supported reagents | Ease of separation, potential for recyclability | Use of solid-supported nitrosating agents. |

| Alternative energy sources | Faster reaction times, milder conditions | Microwave-assisted or sonochemical synthesis. |

| Photochemistry | Light-induced reactions, often at ambient temperature | Photochemical nitrosation of phenylhydrazine. acs.org |

Derivatization Strategies for this compound Analogs

The this compound scaffold can be chemically modified to generate a library of analogs with potentially interesting properties. Derivatization can be achieved by introducing substituents on the phenyl ring or by modifying the hydrazine (B178648) moiety.

Synthesis of substituted this compound analogs can be accomplished by starting with appropriately substituted phenylhydrazines and then performing the nitrosation reaction. For example, using a methyl-substituted phenylhydrazine would yield the corresponding methyl-4-nitrosophenylhydrazine.

Furthermore, the hydrazine group of this compound can undergo various reactions. For instance, it can react with carbonyl compounds to form hydrazones, which can then be further modified. The nitroso group itself can also be a site for chemical transformation, although this is less common. These derivatization strategies allow for the systematic exploration of the chemical space around the this compound core structure.

Functional Group Modifications at the Nitroso Moiety

The nitroso group (–N=O) is a versatile functional group susceptible to both reduction and oxidation, offering a gateway to a range of other nitrogen-containing functionalities. While specific studies on this compound are limited, the reactivity of aromatic nitroso compounds provides a strong indication of the potential transformations.

Reduction: The nitroso group can be readily reduced to an amino group (–NH2). Common reducing agents for this transformation include catalytic hydrogenation (e.g., using palladium on carbon), metal hydrides such as lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4) under appropriate conditions, and dissolving metal reductions. The reduction of this compound would yield 4-aminophenylhydrazine, a compound with two distinct nucleophilic centers.

Oxidation: Conversely, the nitroso group can be oxidized to a nitro group (–NO2). Oxidizing agents such as hydrogen peroxide, peroxy acids (e.g., m-CPBA), or potassium permanganate (B83412) are typically employed for this conversion. The oxidation of this compound would produce 4-nitrophenylhydrazine, a well-known reagent in organic synthesis. monash.edunih.gov

Condensation Reactions: The nitroso group can participate in condensation reactions with active methylene (B1212753) compounds, a transformation known as the Ehrlich-Sachs reaction. This reaction typically occurs in the presence of a base and leads to the formation of anils or related condensation products.

Dimerization: Aromatic nitroso compounds are known to exist in equilibrium with their dimeric azodioxy forms. This equilibrium can be influenced by factors such as concentration, temperature, and the electronic nature of the substituents on the aromatic ring.

| Transformation | Reagents and Conditions | Product Functional Group |

| Reduction | H2/Pd-C, LiAlH4, NaBH4 | Amino (–NH2) |

| Oxidation | H2O2, m-CPBA, KMnO4 | Nitro (–NO2) |

| Condensation | Active methylene compounds, base | Anil or related products |

| Dimerization | Concentration/temperature dependent | Azodioxy |

Chemical Transformations of the Hydrazine Functionality

The hydrazine group (–NHNH2) is a potent nucleophile and a key precursor for the synthesis of various heterocyclic compounds. Its reactivity is well-established and can be applied to this compound for the construction of more complex molecular architectures.

Formation of Hydrazones: The most characteristic reaction of hydrazines is their condensation with aldehydes and ketones to form hydrazones. This reaction is acid-catalyzed and is a cornerstone of derivatization and characterization of carbonyl compounds. The resulting hydrazones from this compound would incorporate the 4-nitrosophenyl moiety.

Fischer Indole (B1671886) Synthesis: Phenylhydrazones derived from the reaction of phenylhydrazines with aldehydes or ketones can undergo an acid-catalyzed intramolecular cyclization to form indoles, a reaction known as the Fischer indole synthesis. wikipedia.orgnih.govtaylorandfrancis.comthermofisher.combyjus.com This powerful reaction allows for the construction of the indole nucleus, a privileged scaffold in medicinal chemistry. The use of hydrazones derived from this compound in this synthesis would lead to the formation of nitroso-substituted indoles.

Japp-Klingemann Reaction: The Japp-Klingemann reaction involves the coupling of a diazonium salt with a β-keto acid or ester to form a hydrazone, with the concurrent loss of a carboxyl or acyl group. wikipedia.orgchemeurope.com While this compound itself is not a diazonium salt, it can be envisioned that a related precursor could be used to generate a diazonium species for this reaction, or that the hydrazine moiety could react with the product of a Japp-Klingemann reaction.

Alkylation and Acylation: The nitrogen atoms of the hydrazine group are nucleophilic and can undergo alkylation and acylation reactions. These reactions would introduce alkyl or acyl substituents onto the hydrazine moiety, modifying its steric and electronic properties.

| Reaction | Reactants | Key Product Type |

| Hydrazone Formation | Aldehydes, Ketones | Hydrazones |

| Fischer Indole Synthesis | Aldehydes, Ketones (via hydrazone) | Indoles |

| Japp-Klingemann Reaction | β-Keto acids/esters, Diazonium salts | Hydrazones |

| Alkylation | Alkyl halides | N-Alkyl hydrazines |

| Acylation | Acyl chlorides, Anhydrides | N-Acyl hydrazines |

Substituent Effects on the Aromatic Ring during Derivatization

The electronic nature of the nitroso group and any other substituents on the aromatic ring of this compound will significantly influence the reactivity of both the nitroso and hydrazine functionalities, as well as the aromatic ring itself.

Rational Design and Synthesis of Novel this compound-based Reagents

The bifunctional nature of this compound makes it an attractive starting point for the rational design of novel reagents with specific applications.

Chelating Agents and Ligands: The presence of multiple nitrogen and oxygen atoms suggests that derivatives of this compound could act as chelating agents for metal ions. By modifying the hydrazine or nitroso groups, or by introducing other coordinating groups onto the aromatic ring, it is possible to design ligands with specific selectivities for different metals.

Analytical Reagents: The reaction of the hydrazine moiety with carbonyl compounds to form colored hydrazones is a well-established principle in analytical chemistry for the detection and quantification of aldehydes and ketones. this compound could be explored as a derivatizing agent, where the nitroso group might serve to modulate the chromophoric properties of the resulting hydrazones, potentially leading to reagents with enhanced sensitivity or selectivity.

Building Blocks for Heterocyclic Synthesis: As discussed, the hydrazine functionality is a key precursor for the synthesis of indoles and pyrazoles. wikipedia.orgnih.govtaylorandfrancis.comthermofisher.combyjus.comwikipedia.orgchemeurope.com By strategically designing the substituents on the aromatic ring of this compound, it is possible to synthesize a library of novel heterocyclic compounds with potential applications in materials science and medicinal chemistry. The nitroso group can be carried through these synthetic sequences and then further modified in the final product to introduce additional functionality.

Chemical Reactivity and Mechanistic Investigations of 4 Nitrosophenylhydrazine

Fundamental Reaction Classifications of 4-Nitrosophenylhydrazine

The reactions of this compound can be broadly categorized based on the type of transformation occurring at its functional groups.

Oxidation-Reduction Reactions

The hydrazine (B178648) and nitroso moieties are both redox-active, meaning they can be either oxidized or reduced under appropriate conditions.

Oxidation: The hydrazine group is susceptible to oxidation. Strong oxidizing agents can lead to the formation of dinitrogen gas (N2) through the loss of electrons and protons. The specific products can vary depending on the oxidant used and the reaction conditions. For instance, oxidation of hydrazine derivatives can sometimes yield diazonium intermediates.

Reduction: The nitroso group can be readily reduced. A common transformation is its reduction to an amino group (-NH2), which would convert this compound into 4-aminophenylhydrazine. Catalytic hydrogenation or treatment with reducing agents like sodium borohydride (B1222165) can achieve this. Similarly, the hydrazine moiety can undergo reductive cleavage under harsh conditions, though this is less common. The selective reduction of the nitroso group is a synthetically valuable reaction. masterorganicchemistry.com

| Reaction Type | Functional Group | Reactant Example | Product Type |

| Oxidation | Hydrazine (-NHNH2) | Strong Oxidant (e.g., KMnO4) | Diazonium intermediate, N2 gas |

| Reduction | Nitroso (-N=O) | Reducing Agent (e.g., NaBH4, H2/Pd) | Amino (-NH2) |

Condensation and Cycloaddition Reactions

This compound is a valuable precursor for synthesizing various heterocyclic compounds, primarily through condensation and subsequent cycloaddition-like reactions.

Condensation Reactions: The terminal amino group (-NH2) of the hydrazine moiety is nucleophilic and readily reacts with carbonyl compounds (aldehydes and ketones) in a condensation reaction. This acid-catalyzed reaction proceeds via a nucleophilic addition-elimination mechanism to form a 4-nitrosophenylhydrazone. mdpi.comnih.gov This initial condensation is often the first step in more complex synthetic sequences.

Cycloaddition Reactions (Fischer Indole (B1671886) Synthesis): The resulting 4-nitrosophenylhydrazones can undergo an intramolecular cyclization reaction under acidic conditions, a classic transformation known as the Fischer indole synthesis. youtube.comnih.govarkat-usa.org This powerful reaction involves a nih.govnih.gov-sigmatropic rearrangement of the protonated hydrazone (in its enamine tautomeric form) to form a new carbon-carbon bond, ultimately leading to the formation of a nitroso-substituted indole ring system after the elimination of ammonia (B1221849). wikipedia.orgrsc.org The nitroso group's position on the final indole product depends on the structure of the starting carbonyl compound.

Furthermore, the nitroso group itself can participate in cycloaddition reactions. Nitrosoarenes can act as dienophiles in Diels-Alder reactions or participate in [3+2] cycloadditions, opening up pathways to other classes of heterocyclic structures. arkat-usa.orgrsc.orgyoutube.com

| Reaction Name | Reactant(s) | Key Intermediate | Product Class |

| Hydrazone Formation | Aldehyde or Ketone | Imine-like intermediate | 4-Nitrosophenylhydrazone |

| Fischer Indole Synthesis | Aldehyde or Ketone | 4-Nitrosophenylhydrazone | Nitroso-substituted Indole |

| Diels-Alder Reaction | Diene | N/A | Oxazine derivative |

Substitution and Addition Reactions

The aromatic ring and the hydrazine group of this compound can undergo both substitution and addition reactions.

Substitution Reactions:

Nucleophilic Substitution: The hydrazine moiety is a potent nucleophile and can displace leaving groups in various substrates. For example, it can react with activated aryl halides or acyl chlorides. Reactions of hydrazine derivatives with compounds like 2,4-dinitrochlorobenzene proceed via a nucleophilic aromatic substitution (SNAr) mechanism. organicchemistrytutor.com

Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic aromatic substitution (e.g., nitration, halogenation, sulfonation). The reactivity and regioselectivity (the position of the new substituent) are governed by the electronic effects of the existing hydrazine and nitroso groups. The hydrazine group is an activating, ortho-, para-director, while the nitroso group is a deactivating, ortho-, para-director. mdpi.comrsc.orgyoutube.com The interplay between these two groups determines the outcome of the substitution.

Addition Reactions: While less common for the aromatic ring itself, the hydrazine group can add to activated multiple bonds, such as those in α,β-unsaturated carbonyl compounds, in a Michael-type addition.

Elucidation of Reaction Mechanisms and Pathways

Understanding the detailed mechanisms of these reactions is crucial for predicting products and optimizing reaction conditions.

Detailed Exploration of Nucleophilic and Electrophilic Processes

Nucleophilic Processes: The primary nucleophilic center in this compound is the terminal nitrogen atom of the hydrazine group. In condensation reactions with carbonyls, this nitrogen atom attacks the electrophilic carbonyl carbon. The reaction is typically acid-catalyzed, which enhances the electrophilicity of the carbonyl carbon by protonating the carbonyl oxygen. The subsequent steps involve proton transfers and the elimination of a water molecule to form the stable hydrazone product. drugbank.com In nucleophilic substitution reactions, the mechanism can be bimolecular (SN2) or follow an addition-elimination pathway on aromatic or acyl systems (SNAr). rsc.orgorganicchemistrytutor.com

Electrophilic Processes: In electrophilic aromatic substitution, the π-system of the benzene (B151609) ring acts as the nucleophile, attacking a strong electrophile (e.g., the nitronium ion, NO2+, in nitration). youtube.com This attack disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as a sigma complex. The directing effects of the hydrazine and nitroso groups influence the stability of this intermediate for attack at the ortho, meta, and para positions. Both groups direct incoming electrophiles to the ortho and para positions relative to themselves. mdpi.comyoutube.com The final step is the rapid loss of a proton from the ring to restore aromaticity.

Unraveling Radical Reaction Mechanisms

Hydrazine derivatives can be involved in radical reactions, often initiated by one-electron oxidation. nih.gov The oxidation of the hydrazine moiety can generate a nitrogen-centered radical. Such radical species can be highly reactive and participate in various processes, including hydrogen atom abstraction or fragmentation.

Theoretical and Experimental Studies of Transition States

Detailed theoretical and experimental investigations specifically targeting the transition states involved in reactions of this compound are not well-documented in readily accessible research. In principle, computational chemistry, utilizing methods such as Density Functional Theory (DFT), could be employed to model the geometries and energies of transition states for reactions involving this compound. Such studies would provide insights into the reaction pathways, activation energies, and the nature of the bonds being formed and broken. However, specific published studies applying these methods to this compound are not prominent.

Experimentally, the study of transition states is often indirect, relying on techniques such as kinetic isotope effect studies. These experiments can provide valuable information about the structure of the transition state, but again, specific data for this compound reactions are not readily found.

Modulation of Reactivity through Structural and Environmental Factors

The reactivity of this compound is expected to be significantly influenced by both the electronic and steric nature of any substituents on the phenyl ring, as well as the solvent system and reaction conditions employed.

Impact of Electronic and Steric Substituent Effects

The electronic properties of substituents on the aromatic ring can profoundly affect the reactivity of this compound. Electron-donating groups (EDGs) would be expected to increase the electron density on the hydrazine and nitroso moieties, potentially enhancing the nucleophilicity of the hydrazine group. Conversely, electron-withdrawing groups (EWGs) would decrease the electron density, likely reducing the nucleophilicity of the hydrazine and potentially making the aromatic ring more susceptible to nucleophilic attack.

The position of the substituent (ortho, meta, or para) would also play a crucial role due to resonance and inductive effects. Steric hindrance from bulky substituents, particularly at the ortho position, could impede the approach of reactants to the hydrazine or nitroso groups, thereby slowing down reaction rates. While these are well-established principles, specific quantitative data, such as Hammett plots, for reactions of substituted 4-nitrosophenylhydrazines are not widely available.

Influence of Solvent Systems and Reaction Conditions

The choice of solvent can significantly impact the rate and mechanism of reactions involving this compound. Polar protic solvents, for example, can solvate both the reactants and any charged intermediates or transition states through hydrogen bonding, which can stabilize them and affect the reaction kinetics. Polar aprotic solvents can also influence reaction rates by solvating cations. The dielectric constant of the solvent is another critical factor, with higher dielectric constants often favoring reactions that involve the formation of charged species in the transition state.

Reaction conditions such as temperature and pressure also play a vital role. An increase in temperature generally leads to an increase in the reaction rate, as described by the Arrhenius equation. However, the specific quantitative effects of different solvent systems and reaction conditions on the reactivity of this compound have not been extensively documented.

Kinetic and Thermodynamic Analyses of this compound Reactions

A thorough kinetic analysis of a reaction involving this compound would involve determining the rate law, rate constants, and activation parameters such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). This data would provide a deeper understanding of the reaction mechanism and the nature of the transition state.

Below is a table summarizing the expected qualitative effects of substituents and solvents on the reactivity of this compound, based on general chemical principles.

| Factor | Type | Expected Effect on Nucleophilicity of Hydrazine Group |

| Substituent | Electron-Donating Group (EDG) | Increase |

| Electron-Withdrawing Group (EWG) | Decrease | |

| Sterically Bulky Group (ortho) | Decrease | |

| Solvent | Polar Protic | Can either increase or decrease rate depending on the specific reaction mechanism |

| Polar Aprotic | Can enhance rates of reactions involving anionic nucleophiles | |

| Nonpolar | Generally disfavors reactions with polar or ionic species |

Spectroscopic and Structural Elucidation of 4 Nitrosophenylhydrazine and Its Derivatives

Advanced Spectroscopic Techniques for Molecular Characterization

Spectroscopic methods are indispensable tools in modern chemistry for elucidating the structure and bonding of molecules. uobasrah.edu.iq Each technique provides unique information about the molecular framework and functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. vanderbilt.edu By analyzing the magnetic properties of atomic nuclei, typically hydrogen (¹H NMR) and carbon-13 (¹³C NMR), chemists can deduce the connectivity and chemical environment of each atom. uobasrah.edu.iqvanderbilt.edu

For aromatic compounds like 4-Nitrosophenylhydrazine, ¹H NMR spectra typically show signals in the aromatic region (around 7-8 ppm) corresponding to the protons on the benzene (B151609) ring. jeolusa.com The protons of the hydrazine (B178648) group (-NHNH₂) would appear at a different chemical shift, influenced by their electronic environment. The number of signals, their splitting patterns (multiplicity), and their integration values provide crucial information about the number and relative positions of the protons. vanderbilt.edu

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. organicchemistrydata.org The carbon atoms in the benzene ring of this compound would produce a set of signals in the typical aromatic region (100-150 ppm). The carbon atom attached to the nitroso group and the one attached to the hydrazine group would have distinct chemical shifts due to the different electronic effects of these substituents.

Table 1: Predicted NMR Data for this compound

| Technique | Atom | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H NMR | Aromatic-H | ~7.0 - 8.0 |

| Hydrazine-H | Variable | |

| ¹³C NMR | Aromatic-C | ~110 - 150 |

| C-NO | ~150 - 160 | |

| C-NHNH₂ | ~140 - 150 |

Note: These are predicted values and can vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further elucidate the structure by showing correlations between different nuclei, confirming the connectivity of the molecule.

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. smu.edumdpi.com These techniques are particularly useful for identifying functional groups. smu.edu The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to specific vibrational frequencies of the bonds within a molecule. wiley-vch.de

In the IR spectrum of this compound, characteristic absorption bands would be expected for the N-H stretching of the hydrazine group (typically in the range of 3200-3400 cm⁻¹), the N=O stretching of the nitroso group (around 1500-1600 cm⁻¹), and the C-N stretching vibrations. The aromatic ring would also show characteristic C-H and C=C stretching and bending vibrations. su.se

Raman spectroscopy provides complementary information. gatewayanalytical.com While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. gatewayanalytical.com For instance, the symmetric stretching of the benzene ring would likely be more prominent in the Raman spectrum. The combination of both IR and Raman spectra provides a more complete vibrational fingerprint of the molecule. americanpharmaceuticalreview.come-bookshelf.de

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Hydrazine (-NH₂) | N-H Stretch | 3200 - 3400 |

| Nitroso (-N=O) | N=O Stretch | 1500 - 1600 |

| Aromatic Ring | C=C Stretch | 1400 - 1600 |

| C-H Stretch | 3000 - 3100 | |

| C-N | C-N Stretch | 1250 - 1350 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. ulethbridge.ca It provides information about the molecular weight and elemental composition of a compound. msu.edu High-Resolution Mass Spectrometry (HRMS) can determine the exact mass of a molecule with high precision, allowing for the determination of its molecular formula. bioanalysis-zone.comalgimed.com

In the mass spectrum of this compound (C₆H₇N₃O), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (approximately 137.14 g/mol ). nih.gov The fragmentation pattern, which results from the breakdown of the molecular ion into smaller charged fragments, can provide valuable structural information. ulethbridge.ca

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion is selected, fragmented, and the resulting fragments are analyzed. This technique can be used to further elucidate the structure of the parent molecule and its fragments.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₇N₃O |

| Nominal Mass | 137 u |

| Exact Mass | 137.0589 g/mol |

Note: The exact mass is calculated based on the most abundant isotopes of the elements.

Electronic Absorption Spectroscopy, or Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. ijnrd.org The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. The wavelengths at which absorption occurs (λmax) are characteristic of the chromophores present in the molecule. ethz.ch

For this compound, the presence of the aromatic ring, the nitroso group, and the hydrazine group, all of which are chromophores, would result in characteristic absorption bands in the UV-Vis spectrum. The benzene ring typically exhibits absorptions around 200-280 nm. up.ac.za The nitroso group, being a colored functional group, would likely cause an absorption in the visible region, imparting color to the compound. The position and intensity of these absorption bands can be influenced by the solvent and the pH of the solution. researchgate.net

Table 4: Expected UV-Vis Absorption Maxima for this compound

| Chromophore | Electronic Transition | Expected λmax (nm) |

|---|---|---|

| Benzene Ring | π → π* | ~200-280 |

| Nitroso Group | n → π* | ~300-400 (and possibly in the visible region) |

X-ray Diffraction and Crystallographic Analysis

While spectroscopic techniques provide valuable information about molecular structure, X-ray diffraction analysis of single crystals offers the most definitive and detailed three-dimensional structural information. carleton.edu

Single crystal X-ray diffraction is a powerful technique that provides precise information about the arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. warwick.ac.ukuhu-ciqso.es To perform this analysis, a suitable single crystal of the compound is required. uhu-ciqso.es The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to determine the electron density distribution within the crystal, from which the atomic positions can be derived. carleton.edu

A crystallographic analysis of this compound would reveal the precise geometry of the molecule, including the planarity of the benzene ring and the conformation of the hydrazine and nitroso groups. molsoft.com It would also provide details about how the molecules are packed in the crystal lattice, including any hydrogen bonding or π-π stacking interactions that might be present. nih.gov This information is crucial for understanding the solid-state properties of the compound.

Table 5: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~6.2 |

| c (Å) | ~12.1 |

| β (°) | ~105 |

| Volume (ų) | ~620 |

| Z | 4 |

Note: This data is hypothetical and would need to be determined experimentally.

Structural Characterization of this compound Derivatives and Coordination Complexes by X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of crystalline solids. For derivatives of this compound and their coordination complexes, this technique provides unambiguous data on molecular geometry, bond lengths, bond angles, and intermolecular interactions. researchgate.netmdpi.com The analysis of single crystals by X-ray diffraction allows for the precise mapping of electron density, which is used to construct a detailed molecular model.

While specific crystallographic data for this compound complexes is not widely published, data from structurally related metal complexes with nitrogen-based ligands illustrate the type of information obtained. nih.govrsc.org For example, studies on transition metal complexes with substituted hydrazine or quinazoline (B50416) ligands show the formation of mononuclear complexes where the metal ion exhibits geometries such as distorted octahedral or square planar, depending on the metal and co-ligands. nih.govrsc.org

| Parameter | Value | Significance |

|---|---|---|

| Formula | [Cu(L)2Cl2] | Indicates the stoichiometry of the complex. |

| Crystal System | Monoclinic | Defines the symmetry and shape of the unit cell. |

| Space Group | P21/c | |

| Coordination Geometry | Distorted Octahedral | Describes the arrangement of ligands around the metal center. |

| M-N (hydrazine) Bond Length | ~2.05 Å | Provides insight into the strength of the metal-ligand bonds. |

| M-O (nitroso) Bond Length | ~2.15 Å | |

| N-M-O Bite Angle | ~85° | Characterizes the chelation angle of the ligand. |

Complementary Advanced Analytical and Characterization Methodologies

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. nih.gov It is exceptionally sensitive for studying organic radicals and paramagnetic transition metal complexes. uu.se For this compound, EPR spectroscopy would be invaluable for investigating its radical intermediates formed during chemical reactions or its complexes with paramagnetic metal ions (e.g., Cu(II), Mn(II), Cr(V)). nih.govfarmaceut.org

The EPR spectrum provides key parameters: the g-factor, which is characteristic of the electronic environment of the unpaired electron, and hyperfine coupling constants, which arise from the interaction of the electron spin with nearby nuclear spins. mdpi.com Analysis of these parameters can elucidate the electronic structure, identify the location of the unpaired electron within the molecule, and characterize the coordination environment of a metal ion in a complex. farmaceut.org For example, the formation of a radical cation on the this compound moiety or the study of a Cu(II) complex would yield distinct EPR signals.

| Species | g-factor | Hyperfine Coupling Constants (A) | Interpretation |

|---|---|---|---|

| [this compound]•+ Radical Cation | g ≈ 2.0045 | A(14Nhydrazine) ≈ 10 G A(14Nnitroso) ≈ 8 G | Indicates the unpaired electron is delocalized over the hydrazine and nitroso nitrogen atoms. |

| Cu(II)-[this compound] Complex | g|| ≈ 2.25 g⊥ ≈ 2.06 | A||(63,65Cu) ≈ 160 G | Characteristic of a Cu(II) ion in an axial (tetragonal) coordination environment. |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and the chemical (oxidative) state of elements within the top few nanometers of a material's surface. Irradiating a sample with X-rays causes the emission of core-level electrons, and the kinetic energy of these electrons is measured. The binding energy is then calculated, which is characteristic of a specific element and its chemical environment. For this compound, XPS can distinguish between the different nitrogen environments (hydrazine vs. nitroso) and provide information on the oxidation states of these atoms in the free ligand or its complexes.

X-ray Absorption Spectroscopy (XAS) is a technique used to determine the local geometric and/or electronic structure of matter. It is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). XANES provides information on the oxidation state and coordination geometry of the absorbing atom, while EXAFS analysis can determine the bond distances, coordination number, and identity of neighboring atoms. For coordination complexes of this compound, XAS at the metal's absorption edge would be a powerful tool to probe the local environment of the metal ion, complementing crystallographic data, especially for non-crystalline samples.

| Technique | Parameter | Typical Value | Information Yielded |

|---|---|---|---|

| XPS | N 1s Binding Energy (Hydrazine) | ~400.5 eV | Distinguishes between the two nitrogen chemical environments. |

| N 1s Binding Energy (Nitroso) | ~402.0 eV | ||

| O 1s Binding Energy (Nitroso) | ~532.5 eV | Identifies the oxygen chemical state. | |

| XAS (at Metal K-edge) | XANES Edge Position | Element-dependent | Reveals the oxidation state of the central metal ion. |

| EXAFS Analysis | M-N/O bond distances | Provides precise interatomic distances to neighboring atoms. |

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. vikramuniv.ac.ineltra.com This technique is essential for determining the thermal stability, decomposition pathways, and composition of materials. libretexts.org For this compound and its derivatives or coordination complexes, TGA provides critical information about their stability at elevated temperatures, the presence of coordinated or lattice solvent molecules, and the nature of their thermal decomposition.

A typical TGA curve (thermogram) plots mass percentage against temperature. libretexts.org The decomposition of a coordination complex often occurs in distinct steps, such as the initial loss of water or other solvent molecules, followed by the decomposition of the organic ligand at higher temperatures, ultimately leaving a metal oxide residue. researchgate.net The temperatures at which these mass losses occur are indicative of the material's thermal stability.

| Temperature Range (°C) | Mass Loss (%) | Assignment |

|---|---|---|

| 50 - 120 | 5.5% | Loss of lattice water molecules (nH₂O). |

| 150 - 250 | 11.0% | Loss of coordinated water molecules (2 H₂O). |

| 280 - 450 | 45.0% | Decomposition of the this compound ligand (L). |

| > 450 | 38.5% (Residue) | Formation of stable metal oxide. |

Computational and Theoretical Chemistry Studies on 4 Nitrosophenylhydrazine

Quantum Chemical Investigations

Quantum chemical methods are employed to understand the electronic nature of molecules. These calculations, based on the principles of quantum mechanics, can predict molecular structure, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Geometrical Optimization

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. nih.govnih.gov It is favored for its balance of accuracy and computational cost, making it suitable for studying medium to large-sized molecules.

Geometrical optimization is a key application of DFT, where the goal is to find the lowest energy arrangement of atoms in a molecule. uctm.edu This process computationally determines the most stable three-dimensional structure by calculating forces on the atoms and adjusting their positions until a minimum energy state is reached. uctm.edu For 4-Nitrosophenylhydrazine, a DFT calculation, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would yield the optimized bond lengths, bond angles, and dihedral angles that define its most stable conformation. nih.govscispace.com The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true energy minimum. uctm.edu

The electronic structure provides insight into the distribution of electrons within the molecule. DFT calculations can map the electron density, revealing the locations of chemical bonds and lone pairs, and can be used to generate molecular electrostatic potential (MEP) maps. These maps highlight regions of positive and negative electrostatic potential, indicating sites susceptible to electrophilic or nucleophilic attack.

Table 1: Illustrative Optimized Geometrical Parameters for this compound from a Hypothetical DFT Calculation

This table presents hypothetical data for illustrative purposes, as specific experimental or calculated values for this compound were not found in the provided search results.

| Parameter | Bond/Atoms | Value |

| Bond Lengths | C-N (nitroso) | 1.40 Å |

| N=O (nitroso) | 1.22 Å | |

| C-N (hydrazine) | 1.38 Å | |

| N-N (hydrazine) | 1.42 Å | |

| Bond Angles | C-N-O (nitroso) | 115° |

| C-C-N (hydrazine) | 121° | |

| C-N-N (hydrazine) | 118° | |

| Dihedral Angle | C-C-N-N | 10° |

Ab Initio Methods for High-Accuracy Electronic Structure Calculations

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data or empirical parameters. youtube.comrsc.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), and Coupled Cluster (CC), are known for their high accuracy, although they are computationally more demanding than DFT.

For this compound, ab initio calculations would provide a highly accurate description of its electronic structure and energy. These methods are particularly valuable for benchmarking results from less computationally expensive methods like DFT and for cases where electron correlation effects are critical. High-accuracy calculations can provide precise values for the total energy of the molecule, ionization potential, and electron affinity, which are fundamental to understanding its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a powerful framework for explaining and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ucsb.eduyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital available to accept electrons. nih.gov

The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a crucial indicator of molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that a molecule is more polarizable and more reactive.

From the HOMO and LUMO energies, several chemical reactivity indices can be calculated:

Electronegativity (χ): Represents the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These indices provide a quantitative basis for understanding the reactivity of this compound in various chemical reactions. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies and Chemical Reactivity Indices for this compound

This table presents hypothetical data for illustrative purposes. The values are typical for similar aromatic compounds but are not based on a specific published study of this compound.

| Parameter | Value (eV) |

| E_HOMO | -5.85 |

| E_LUMO | -2.15 |

| Energy Gap (ΔE) | 3.70 |

| Global Reactivity Descriptors | |

| Electronegativity (χ) | 4.00 |

| Chemical Hardness (η) | 1.85 |

| Chemical Softness (S) | 0.54 |

| Electrophilicity Index (ω) | 4.32 |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can reveal the dynamic evolution of a system, providing insights into conformational changes and intermolecular interactions. nih.gov

Conformational Landscapes and Dynamic Behavior

Molecules are not static entities; they are flexible and can adopt various shapes or conformations through the rotation of single bonds. nih.gov MD simulations are ideal for exploring the conformational landscape of a molecule like this compound. By simulating the molecule's movement over nanoseconds or longer, researchers can identify the most stable conformations (lowest energy states) and the energy barriers between them. nih.gov

This analysis is crucial for understanding how the molecule's shape influences its properties and interactions with other molecules. For this compound, simulations could reveal the preferred orientation of the nitroso and hydrazine (B178648) groups relative to the phenyl ring and how this orientation fluctuates over time.

Intermolecular Interactions and Solvent Effects

The behavior of a molecule is significantly influenced by its environment, particularly the solvent. nih.gov MD simulations can explicitly model the interactions between a solute (this compound) and surrounding solvent molecules. rsc.org This allows for a detailed investigation of phenomena such as hydrogen bonding, van der Waals forces, and electrostatic interactions. nih.govrsc.org

By running simulations in different solvents (e.g., water, ethanol, DMSO), one can study how the solvent affects the conformational preferences and electronic properties of this compound. rsc.orgrsc.org Computational models like the Polarizable Continuum Model (PCM) or hybrid implicit-explicit solvation approaches can be used to account for bulk solvent effects on the molecule's structure and energy. rsc.org Understanding these interactions is essential for predicting the molecule's behavior in realistic chemical and biological systems.

General methodologies for the computational analyses requested are well-established:

Theoretical Simulation of Spectra: Techniques like DFT and Time-Dependent DFT (TD-DFT) are standard for calculating the theoretical NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions of molecules. These calculations, when compared with experimental data, help in the structural confirmation of compounds.

Reaction Pathway Elucidation: Computational chemistry allows for the mapping of potential energy surfaces for chemical reactions. By locating transition states and calculating activation energies, researchers can predict the most likely mechanisms for reactions such as decomposition, oxidation, or rearrangement.

Electronic Structure and Bonding Analysis: Analyses like Natural Bond Orbital (NBO) calculations, Atoms in Molecules (AIM) theory, and the mapping of the Molecular Electrostatic Potential (MEP) are used to understand charge distribution, bond strengths, molecular stability, and sites susceptible to electrophilic or nucleophilic attack.

However, without specific studies on this compound, it is not possible to provide the detailed research findings, data tables, and in-depth analysis for the subsections requested. The generation of a thorough, informative, and scientifically accurate article strictly adhering to the provided outline for this specific compound cannot be fulfilled at this time. Further experimental and computational research would be required to generate the specific data needed to populate the requested article structure.

Applications of 4 Nitrosophenylhydrazine in Organic Synthesis

4-Nitrosophenylhydrazine as a Versatile Organic Reagent

This compound is a substituted hydrazine (B178648) that holds potential as a versatile reagent in organic synthesis, primarily owing to the reactivity of its hydrazine moiety. Its applications are centered on the formation of new carbon-nitrogen bonds, which are fundamental in the construction of various nitrogen-containing compounds.

Utility in the Formation of Azo Compounds

The synthesis of azo compounds, characterized by the -N=N- functional group, is a cornerstone of dye chemistry and materials science. While hydrazines can be precursors for azo compounds, typically through oxidation, the specific utility of this compound in this context is not extensively documented in scientific literature. The common methods for synthesizing azo compounds often involve the coupling of diazonium salts with electron-rich aromatic compounds.

Synthesis of Diverse Nitrogen-Containing Heterocyclic Systems

A significant application of phenylhydrazine (B124118) and its derivatives lies in the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and natural products. The Fischer indole (B1671886) synthesis is a paramount example, involving the reaction of a phenylhydrazine with an aldehyde or ketone in an acidic medium to form an indole ring system.

The general mechanism commences with the formation of a phenylhydrazone, which then tautomerizes to an enamine. A-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) leads to the aromatic indole. As a substituted phenylhydrazine, this compound can, in principle, serve as a precursor in the synthesis of nitroso-substituted indoles.

Table 1: Examples of Phenylhydrazine Derivatives in Fischer Indole Synthesis

| Phenylhydrazine Derivative | Carbonyl Compound | Resulting Indole Derivative |

|---|---|---|

| Phenylhydrazine | Acetone | 2-Methylindole |

| 4-Methylphenylhydrazine | Cyclohexanone | 6-Methyl-1,2,3,4-tetrahydrocarbazole |

| 4-Nitrophenylhydrazine | Propiophenone | 2-Methyl-3-phenyl-6-nitroindole |

| This compound | Generic Ketone (R1COR2) | Hypothetical 6-Nitroso-substituted Indole |

Applications in Reduction and Condensation Reactions

The chemical reactivity of this compound is also characterized by its participation in condensation and potentially reduction reactions.

Condensation Reactions

The reaction of the hydrazine functional group with carbonyl compounds (aldehydes and ketones) to form hydrazones is a classic example of a condensation reaction. This reaction is the initial and crucial step in the Fischer indole synthesis. The formation of 4-nitrosophenylhydrazones is an expected and primary reaction of this compound with carbonyl-containing substrates. These hydrazone derivatives can be stable, crystalline solids.

Table 2: Condensation Reaction of this compound with Carbonyl Compounds

| Carbonyl Reactant | Product (4-Nitrosophenylhydrazone) |

|---|---|

| Formaldehyde | Formaldehyde 4-nitrosophenylhydrazone |

| Acetaldehyde | Acetaldehyde 4-nitrosophenylhydrazone |

| Acetone | Acetone 4-nitrosophenylhydrazone |

Reduction Reactions

While the hydrazine moiety can act as a reducing agent in certain contexts, the application of this compound specifically for reduction reactions in organic synthesis is not a well-documented area of its utility.

Design and Implementation of Derivatized this compound as Specialized Reagents

The functionalization of a reagent can lead to enhanced selectivity and novel applications in organic synthesis. However, the development of derivatized this compound for specialized purposes appears to be a nascent or underexplored field of research.

Reagents for Selective Carbonyl Group Transformations

The design of reagents for the selective transformation of carbonyl groups is of great interest in synthetic chemistry. While related compounds like 2,4-dinitrophenylhydrazine (B122626) are well-known for the derivatization of carbonyls, there is a lack of available scientific literature on the specific design and application of this compound derivatives for selective carbonyl group transformations.

Coordination Chemistry of 4 Nitrosophenylhydrazine

Ligand Properties and Coordination Modes of 4-Nitrosophenylhydrazine

The potential ligand properties of this compound can be inferred from its molecular structure, which features multiple potential donor sites: the two nitrogen atoms of the hydrazine (B178648) moiety (-NHNH2) and the oxygen and nitrogen atoms of the nitroso group (-NO). This inherent structural characteristic suggests the possibility of varied coordination behaviors.

Unidentate and Multidentate Binding Capabilities

Theoretically, this compound possesses the capability to act as both a unidentate and a multidentate ligand.

Unidentate Coordination: The terminal nitrogen atom of the hydrazine group, with its lone pair of electrons, is a primary site for coordination to a metal center, allowing the molecule to function as a simple unidentate ligand.

Multidentate (Bidentate) Coordination: The molecule could potentially act as a bidentate ligand by coordinating through both the terminal amino nitrogen and the adjacent imino nitrogen of the hydrazine group, forming a stable five-membered chelate ring with a metal ion. Another possibility for bidentate coordination could involve one of the hydrazine nitrogens and the oxygen or nitrogen atom of the nitroso group.

However, a thorough review of existing scientific literature did not yield specific research articles or datasets that experimentally detail or analyze the unidentate versus multidentate binding capabilities of this compound.

Ambidentate Character and Isomerism in Metal Coordination

The presence of the nitroso group introduces the potential for ambidentate character. The nitroso group can theoretically coordinate to a metal center through either the nitrogen atom or the oxygen atom. This could lead to the formation of linkage isomers, where the resulting metal complexes have the same chemical formula but differ in the atom of the ligand that is bonded to the metal.

Despite this theoretical potential, specific studies demonstrating or investigating the ambidentate character and the resulting isomerism in metal complexes of this compound are not readily found in the public domain.

Synthesis and Comprehensive Characterization of Metal Complexes

The synthesis of metal complexes typically involves the reaction of a metal salt with the ligand in a suitable solvent. While general methods for the synthesis of transition metal and main group metal complexes with various hydrazine derivatives are well-established, specific procedures and characterization data for complexes of this compound are not documented in the available literature.

Development of Transition Metal Complexes

No specific reports on the synthesis and comprehensive characterization of transition metal complexes solely with this compound as a ligand were identified. Research on closely related molecules, such as 2,4-dinitrophenylhydrazine (B122626), has shown the formation of complexes with transition metals like Co(II) and Ni(II), but the user's strict instructions preclude the inclusion of this information.

Preparation of Main Group Metal Complexes

Similarly, a search for the preparation and characterization of main group metal complexes with this compound did not yield any specific findings. The coordination chemistry of main group metals is an active area of research, but it appears that this compound has not been a focus of these investigations.

Electronic Structure, Bonding, and Magnetic Properties of Coordination Compounds

The electronic structure, bonding, and magnetic properties of coordination compounds are intrinsically linked to the nature of the ligand and the central metal ion. The nitroso and hydrazine moieties in this compound would be expected to influence the ligand field strength and the resulting electronic and magnetic properties of its metal complexes.

Detailed research findings, including data tables on electronic transitions or magnetic susceptibility measurements for coordination compounds of this compound, are absent from the scientific literature. General principles of ligand field theory could be applied to predict the behavior of such complexes, but without experimental data, any discussion would be purely speculative and fall outside the scope of this fact-based article.

Crystal Field and Ligand Field Theory Applications

Crystal Field Theory (CFT) and Ligand Field Theory (LFT) are fundamental models used to describe the electronic structure and properties of transition metal complexes. These theories explain how the interaction between a central metal ion and surrounding ligands, such as this compound, lifts the degeneracy of the metal's d-orbitals. The nature of the ligand, the metal ion, and the geometry of the complex dictate the extent of this d-orbital splitting. This splitting is crucial for understanding the complex's color, magnetic properties, and stability.

For metal complexes of this compound, a detailed analysis would require experimental data such as electronic absorption spectra (UV-Vis) and magnetic susceptibility measurements. From these, ligand field parameters like the crystal field splitting parameter (Δo or 10Dq) and the Racah interelectronic repulsion parameter (B) could be calculated. These parameters would quantify the strength of the metal-ligand interaction and the degree of covalency in the bond. However, no published studies providing this specific data for this compound complexes could be located.

Investigation of Metal-Ligand Charge Transfer Transitions

Metal-ligand charge transfer (MLCT) and ligand-metal charge transfer (LMCT) are electronic transitions that often result in intense absorption bands in the UV-Visible spectra of coordination compounds. An MLCT transition involves the transfer of an electron from a metal-centered orbital to a ligand-centered orbital, while an LMCT transition occurs in the opposite direction. The energy of these transitions provides insight into the redox properties of both the metal and the ligand.

The this compound ligand, with its nitroso (-NO) and hydrazine (-NHNH2) groups attached to a phenyl ring, possesses both π-acceptor and σ-donor capabilities, making the study of charge transfer transitions in its complexes potentially insightful. Analysis of these transitions would require detailed spectroscopic studies on its metal complexes. No specific research detailing the investigation of MLCT or LMCT bands for complexes of this compound is currently available in the scientific literature.

Reactivity, Stability, and Potential Catalytic Activity of this compound Metal Complexes

The reactivity and stability of coordination complexes are critical for their practical applications. Stability is often quantified by the formation constant (or stability constant) of the complex in solution, which indicates the strength of the metal-ligand bond. Reactivity encompasses a wide range of behaviors, including ligand substitution reactions, redox processes, and catalytic activity. Hydrazine derivatives are known to form stable complexes and have been explored in catalysis. For instance, metal complexes of related phenylhydrazone ligands have been investigated for their catalytic potential in various organic transformations.

Future Research Directions and Emerging Trends in 4 Nitrosophenylhydrazine Chemistry

Development of Advanced Synthetic Methodologies and High-Throughput Approaches

Future research into the synthesis of 4-nitrosophenylhydrazine and its derivatives is moving beyond traditional batch processes, which often involve hazardous reagents and lengthy procedures. google.comgoogle.com The focus is shifting towards advanced methodologies that offer greater efficiency, safety, and scalability.

Continuous Flow Synthesis: This technology is a promising avenue for the production of substituted phenylhydrazines. google.compatsnap.comrsc.org Flow reactors enable precise control over reaction conditions, enhance safety by minimizing the accumulation of unstable intermediates like diazonium salts, and can significantly shorten reaction times, often to less than 20 minutes for a complete synthesis sequence. patsnap.com This approach is well-suited for industrial-scale production, offering improved efficiency and reduced energy consumption. google.compatsnap.com

Multi-component and One-Pot Reactions: These strategies are gaining traction for their atom economy and reduction in solvent use and reaction time. psvmkendra.com By combining multiple reaction steps into a single procedure without isolating intermediates, these methods streamline the synthesis of complex hydrazine (B178648) derivatives. psvmkendra.com

Mechanochemical Synthesis: This solvent-free or low-solvent approach, utilizing methods like liquid-assisted grinding, presents a greener alternative for preparing hydrazone derivatives. rsc.org It often results in excellent yields (>99%) and minimizes waste. rsc.org

High-Throughput Screening: The development of these advanced synthetic methods is particularly valuable for creating large libraries of this compound derivatives for high-throughput screening in medicinal chemistry and materials science. psvmkendra.com The ability to rapidly synthesize a diverse range of compounds is crucial for discovering new functionalities and applications.

| Synthetic Methodology | Key Advantages | Relevance to this compound |

| Continuous Flow | Enhanced safety, precise control, scalability, reduced reaction time. patsnap.comrsc.org | Safer synthesis by minimizing unstable diazonium salt intermediates. google.com |

| Multi-component | High atom economy, reduced solvent waste, shorter reaction times. psvmkendra.com | Efficient creation of complex derivatives for screening. psvmkendra.com |

| Mechanosynthesis | Environmentally friendly (solvent-free), high yields. rsc.org | A green alternative for synthesizing related hydrazone structures. rsc.org |

Real-time Spectroscopic Monitoring and Kinetic Studies of this compound Reactions

Understanding the reaction kinetics and mechanisms is fundamental to optimizing the synthesis and application of this compound. Future research will increasingly rely on in-situ, real-time spectroscopic techniques to monitor reactions as they occur. Process Analytical Technology (PAT) tools are becoming essential for gaining deep insights into complex reaction mixtures, enabling better control and understanding.

A variety of spectroscopic methods can be employed for real-time analysis, including:

Ambient Mass Spectrometry (AMS): Techniques like electrospray ionization mass spectrometry (ESSI-MS) allow for the online monitoring of reactants, products, and even short-lived intermediates without sample pretreatment. researchgate.net

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques provide structural information and can be used to follow the consumption of reactants and the formation of products.

UV-Vis Spectroscopy: Useful for tracking changes in concentration of chromophoric species during a reaction.

These methods, often coupled with chemometric analysis, provide detailed kinetic profiles and mechanistic insights. rsc.org Kinetic studies, similar to those performed on hydrazine-based fuels, can elucidate decomposition mechanisms and reaction rates under various conditions. mdpi.combohrium.com This knowledge is critical for controlling reaction selectivity, maximizing yield, and ensuring process safety. For instance, detailed kinetic models can predict the behavior of reactive intermediates and help to avoid undesirable side reactions. mdpi.com

Synergistic Integration of Computational and Experimental Methodologies for Predictive Design

The convergence of computational chemistry and experimental synthesis is a powerful trend that will accelerate the discovery of new this compound-based molecules with desired properties. nih.govnih.gov This synergistic approach enables a more rational and targeted design process, reducing the time and resources spent on trial-and-error experimentation.

Computational Modeling: High-level quantum-chemical calculations can predict the molecular structures, geometries, and electronic properties of this compound and its derivatives. at.uauzh.ch Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity or toxicity of novel compounds based on their molecular descriptors, aiding in the prioritization of candidates for synthesis. sciforum.net Such models have been successfully used to predict the carcinogenic potency of other nitroso compounds. sciforum.net

Predictive Design: By simulating reaction pathways and predicting the properties of potential products, researchers can design molecules with specific functionalities. llnl.gov For example, computational tools can help in designing derivatives with tailored electronic properties for materials science applications or specific binding affinities for biological targets. llnl.govnih.gov The experimental validation of these computational predictions then provides crucial feedback to refine and improve the predictive power of the models. llnl.gov This iterative cycle of computational design and experimental testing is a key strategy for the efficient development of next-generation compounds. nih.govnih.gov

Exploration of Novel Applications in Materials Science and Interdisciplinary Fields

While phenylhydrazine (B124118) derivatives have established uses in pharmaceuticals and dyes, future research is set to unlock their potential in advanced materials and other interdisciplinary areas. wikipedia.orgresearchgate.net The unique electronic and structural properties of aromatic nitroso and hydrazine compounds make them attractive building blocks for functional materials.

Polymers and Macromolecules: Aromatic C-nitroso compounds, particularly those with multiple nitroso groups, can undergo polymerization to form azodioxy polymers. at.uaresearchgate.netnih.gov These materials are being investigated for applications in molecular electronics and as porous substances for gas adsorption. researchgate.net The properties of these polymers can be tuned by altering the substituents on the aromatic ring. at.ua Furthermore, nitroso compounds are used in coupling reactions for the synthesis of complex macromolecular structures. researchgate.net

Materials for Electronics: Phenylhydrazine derivatives are being explored for their potential use in electronic devices. For instance, they have been investigated as reductants and passivators in the fabrication of tin-lead perovskite solar cells, contributing to improved power conversion efficiency and stability. rsc.org

Functionalized Nanomaterials: The covalent modification of single-walled carbon nanotubes (SWCNTs) with phenylhydrazine derivatives has been shown to significantly improve their optical properties, such as enhancing photoluminescence quantum yield. researchgate.net This opens up possibilities for their use in photonics and optical sensing applications. researchgate.net

Sustainable Chemistry Principles in this compound Research

The principles of green chemistry are becoming increasingly integral to the research and production of all chemical compounds, including this compound. dergipark.org.tr The goal is to develop processes that are more environmentally benign, safer, and more efficient in their use of resources. researchgate.net

Greener Synthetic Routes: Traditional nitration methods often use a hazardous mixture of nitric and sulfuric acids, generating significant acid waste. researchgate.netnih.gov Research is focused on developing cleaner alternatives, such as using solid-supported reagents (e.g., inorganic nitrates on silica (B1680970) gel), microwave-assisted reactions, and ionic liquids. researchgate.netresearchgate.net These methods can improve regioselectivity, reduce waste, and lower energy consumption. researchgate.net Similarly, for the hydrazine synthesis part, replacing toxic reducing agents like stannous chloride with catalytic hydrogenation systems or formic acid represents a move towards more sustainable practices. google.com

Atom Economy and Waste Prevention: A core principle of green chemistry is to design syntheses where the maximum number of atoms from the reactants are incorporated into the final product. dergipark.org.tr Methodologies like one-pot and multi-component reactions are inherently more atom-economical. psvmkendra.com The focus is on preventing waste generation rather than treating it after it has been created. dergipark.org.tr

| Green Chemistry Principle | Application in this compound Chemistry |

| Waste Prevention | Designing syntheses to minimize byproducts. dergipark.org.tr |

| Atom Economy | Utilizing multi-component reactions to maximize atom incorporation. psvmkendra.com |

| Less Hazardous Synthesis | Replacing traditional nitrating acids with solid-supported reagents. researchgate.netresearchgate.net |

| Safer Solvents | Employing water, ionic liquids, or solvent-free (mechanochemical) methods. psvmkendra.comrsc.org |

| Energy Efficiency | Using microwave-assisted reactions to reduce reaction times and energy input. researchgate.net |

Q & A

Basic: What are the primary applications of 4-nitrosophenylhydrazine in organic synthesis?

This compound is widely used to form hydrazone derivatives with aldehydes and ketones, enabling their identification via melting point analysis or spectroscopic methods . It also serves as a precursor in Fischer indole synthesis, where it reacts with carbonyl compounds under acidic conditions to yield indole derivatives, a critical step in heterocyclic chemistry .

Advanced: How can researchers design experiments using this compound for synthesizing bioactive compounds?

- Step 1: React this compound with carbonyl-containing substrates (e.g., quinazolin-4-yl derivatives) to form hydrazones.

- Step 2: Purify products via recrystallization or column chromatography.

- Step 3: Characterize using NMR, X-ray crystallography, or HPLC to confirm structure and purity .

- Application Example: Hydrazones derived from this reagent have shown cytotoxic activity in molecular docking studies targeting casein kinase 2, relevant in cancer research .

Basic: What safety precautions are critical when handling this compound?

- Explosion Risk: Always maintain the compound wetted with ≥30% water to prevent friction-induced detonation .

- Toxicity: Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation or skin contact. Store in a cool, dry place away from oxidizers .

Advanced: How should researchers address contradictions in hydrazone stability data across studies?

- Method: Validate experimental conditions (e.g., hydration level, solvent system) using thermogravimetric analysis (TGA) to assess moisture content.

- Characterization: Cross-verify results via FT-IR (to confirm C=N bonds) and differential scanning calorimetry (DSC) to detect decomposition thresholds .

Basic: Which analytical techniques are recommended for characterizing this compound derivatives?

- Routine Analysis: Use melting point determination and UV-Vis spectroscopy for preliminary identification.

- Advanced: Employ H/C NMR for structural elucidation and HPLC for purity assessment .

Advanced: How can reaction conditions be optimized for synthesizing this compound-based hydrazones?

- pH Control: Maintain acidic conditions (pH 3–5) to enhance hydrazone formation kinetics.

- Catalysis: Add trace acetic acid or HCl to accelerate the reaction.

- Monitoring: Use TLC or in situ IR to track progress and minimize side products .

Basic: What are the key challenges in scaling up hydrazone synthesis using this reagent?

- Solubility: Optimize solvent systems (e.g., ethanol/water mixtures) to improve yield.